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Compound of Interest

Compound Name: N-Stearoyl-seryl-proline ethyl ester

Cat. No.: B143612 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-Stearoyl-seryl-proline ethyl ester is a lipoamino acid derivative with potential applications

in drug delivery and development, owing to its amphiphilic nature which may enhance

membrane permeability. Its structure comprises a lipophilic stearoyl tail attached to a dipeptide

core (seryl-proline) with a terminal ethyl ester. This document provides a detailed protocol for

the chemical synthesis of N-Stearoyl-seryl-proline ethyl ester, compiled from established

methodologies in peptide chemistry and esterification.

Physicochemical and Spectroscopic Data
A summary of the key molecular and spectroscopic properties for N-Stearoyl-seryl-proline
ethyl ester is presented below. This data is crucial for the analytical validation of the

synthesized compound.
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Property Value Reference

Molecular Formula C₂₈H₅₂N₂O₅ [1]

Molecular Weight 496.7 g/mol [1]

CAS Number 131476-72-7 [2]

XLogP3 7.6 [1]

Hydrogen Bond Donors 2 [1]

Hydrogen Bond Acceptors 5 [1]

Topological Polar SA 95.9 Å² [1]

¹H-NMR (Characteristic

Signals)

δ 4.3 ppm (serine α-H), δ 1.2

ppm (stearoyl CH₂), δ 1.0 ppm

(ethyl ester CH₃)

[1]

ESI-MS
[M+H]⁺ at m/z 497.4

(Calculated: 496.7)
[1]

Synthesis Workflow
The synthesis of N-Stearoyl-seryl-proline ethyl ester is a multi-step process. The following

diagram illustrates the overall workflow, from the initial starting materials to the final purified

product.
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Caption: Multi-step synthesis workflow for N-Stearoyl-seryl-proline ethyl ester.

Experimental Protocols
This section details the experimental procedures for the synthesis of N-Stearoyl-seryl-proline
ethyl ester. The synthesis is divided into four main stages: esterification of L-proline, peptide

coupling, deprotection, and N-acylation.

Stage 1: Synthesis of L-Proline Ethyl Ester
Hydrochloride
This procedure follows a standard Fischer esterification method.

Reaction Setup: Suspend L-proline (1 equivalent) in anhydrous ethanol.

Acidification: Cool the suspension in an ice bath and bubble dry hydrogen chloride gas

through the mixture with stirring until saturation.
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Reaction: Seal the reaction vessel and stir at room temperature overnight.

Work-up: Evaporate the solvent under reduced pressure to obtain the crude L-proline ethyl

ester hydrochloride as a solid. This can be used in the next step without further purification.

Stage 2: Synthesis of N-Boc-D-Seryl-L-proline Ethyl
Ester
This stage involves a standard peptide coupling reaction.

Reaction Setup: Dissolve N-Boc-D-Serine (1 eq.), L-proline ethyl ester hydrochloride (1 eq.),

and 1-hydroxybenzotriazole (HOBt) (1.1 eq.) in dichloromethane (DCM).

Base Addition: Cool the solution in an ice bath and add N,N-Diisopropylethylamine (DIPEA)

(2.2 eq.) dropwise.

Coupling: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.) to the mixture

and stir at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.

Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl,

saturated NaHCO₃ solution, and brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure. Purify the crude product by flash column chromatography (silica gel, ethyl

acetate/hexane gradient) to yield the dipeptide.

Stage 3: Deprotection of N-Boc-D-Seryl-L-proline Ethyl
Ester

Reaction Setup: Dissolve the purified N-Boc-D-Seryl-L-proline ethyl ester from Stage 2 in a

50% solution of trifluoroacetic acid (TFA) in DCM.

Reaction: Stir the solution at room temperature for 1-2 hours, monitoring the reaction by

TLC.

Work-up: Evaporate the solvent and excess TFA under reduced pressure. Co-evaporate with

DCM multiple times to ensure complete removal of TFA. The resulting D-Seryl-L-proline ethyl
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ester trifluoroacetate salt is used directly in the next step.

Stage 4: Synthesis of N-Stearoyl-D-seryl-L-proline ethyl
ester
This final step involves the acylation of the dipeptide with stearoyl chloride.

Reaction Setup: Dissolve the D-Seryl-L-proline ethyl ester from Stage 3 in DCM and cool in

an ice bath (-10°C to -5°C).[1]

Base Addition: Add a suitable base, such as triethylamine or DIPEA (2.2 eq.), to neutralize

the trifluoroacetate salt and activate the amine.

Acylation: Slowly add a solution of stearoyl chloride (1.1 eq.) in DCM dropwise to the

reaction mixture, maintaining the low temperature to minimize hydrolysis of the acyl chloride.

[1]

Reaction: Stir the reaction at low temperature for 1-2 hours, then allow it to warm to room

temperature and stir overnight.

Work-up: Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure. The crude product can be purified by recrystallization from ethanol or by

flash column chromatography to yield the final N-Stearoyl-D-seryl-L-proline ethyl ester.[1]

Analytical Validation
The purity and identity of the final product should be confirmed using the following analytical

techniques:

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound,

typically using a C18 column with a methanol/water gradient.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.[1]
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Potential Biological Activities
While the specific biological activities of N-Stearoyl-seryl-proline ethyl ester are not

extensively documented, structurally similar compounds, such as other proline-rich peptides

and acylated amino acids, have demonstrated a range of biological effects. These include anti-

inflammatory, antimicrobial, and neuroprotective properties.[1][3][4] Therefore, it is plausible

that N-Stearoyl-seryl-proline ethyl ester may exhibit similar activities, warranting further

investigation in relevant in vitro and in vivo models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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